molecular formula C11H10N2S B12596347 Pyrimidine, 2-[(2-methylphenyl)thio]- CAS No. 646511-16-2

Pyrimidine, 2-[(2-methylphenyl)thio]-

Cat. No.: B12596347
CAS No.: 646511-16-2
M. Wt: 202.28 g/mol
InChI Key: ZIAVNOFGNXZVOQ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry and Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in RNA and DNA. jigspharma.com This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in drug discovery. smolecule.comjigspharma.com The ability of pyrimidine-based molecules to interact with a wide array of biological targets, including enzymes and receptors, has led to their development as potent therapeutic agents across numerous disease areas. smolecule.comjigspharma.com The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. jigspharma.com This has resulted in a broad spectrum of approved drugs with applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents. smolecule.comnacchemical.com

Role of Thioether Functionality in Medicinal Chemistry and Compound Design

The thioether linkage (a carbon-sulfur-carbon bond) is another structural feature of great significance in medicinal chemistry. The incorporation of a thioether group can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. jigspharma.com Sulfur-containing functional groups, including thioethers, are present in a significant number of approved drugs and natural products. forecastchemicals.com The thioether moiety can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which can enhance the binding affinity of a compound for its target protein. jigspharma.com Furthermore, the sulfur atom in a thioether can be a site for metabolic oxidation, which can be strategically utilized in drug design to modulate the pharmacokinetic profile of a compound. forecastchemicals.com

Overview of Research Trajectories for Pyrimidine, 2-[(2-methylphenyl)thio]- and Related Derivatives

Given the lack of specific research on Pyrimidine, 2-[(2-methylphenyl)thio]-, we can infer potential research avenues from studies on analogous compounds. Research on 2-arylthiopyrimidine derivatives has revealed their potential as antiviral agents, specifically as non-nucleoside inhibitors of the hepatitis B virus (HBV) polymerase. This suggests that the title compound could be investigated for similar antiviral activities.

Contextualization of Pyrimidine, 2-[(2-methylphenyl)thio]- within 2-Thiopyrimidine Derivatives

Pyrimidine, 2-[(2-methylphenyl)thio]- belongs to the class of 2-thiopyrimidine derivatives, where a sulfur-containing substituent is attached to the C2 position of the pyrimidine ring. The synthesis of 2-thiopyrimidines is well-established, often involving the condensation of a β-dicarbonyl compound with thiourea (B124793) or its derivatives. jigspharma.com These compounds serve as versatile intermediates for the synthesis of more complex heterocyclic systems. jigspharma.com A wide range of biological activities has been reported for 2-thiopyrimidine derivatives, including anti-inflammatory, analgesic, and anticancer properties. nacchemical.com The specific nature of the substituent at the sulfur atom can significantly impact the biological activity profile of the resulting molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646511-16-2

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-(2-methylphenyl)sulfanylpyrimidine

InChI

InChI=1S/C11H10N2S/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h2-8H,1H3

InChI Key

ZIAVNOFGNXZVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=NC=CC=N2

Origin of Product

United States

**synthetic Methodologies and Strategies for Pyrimidine, 2 2 Methylphenyl Thio **

Substituent Variation at the Pyrimidine (B1678525) Ring

The pyrimidine ring offers multiple positions (C4, C5, and C6) for the introduction of various substituents, which can significantly influence the biological activity of the resulting compounds.

One common strategy involves the condensation of a chalcone (B49325) with thiourea (B124793) in the presence of a base to form 4,6-disubstituted pyrimidine-2-thiols. bohrium.com These thiols can then be S-alkylated to introduce the desired arylthio group. For instance, various substituted acetophenones and araldehydes can be used to generate a library of chalcones, which in turn leads to a diverse set of 4,6-disubstituted pyrimidine-2-thiols. bohrium.com These intermediates can subsequently be reacted with a suitable o-tolyl halide to yield the target 2-(o-tolylthio)pyrimidine derivatives.

The introduction of substituents at the 5-position of the pyrimidine ring has also been explored. For example, 2-aminopyrimidine (B69317) derivatives can be synthesized through the condensation of β-dicarbonyl compounds with guanidine. nih.gov Subsequent modification, such as the introduction of a cyano group at the 5-position, has been shown to be a key feature in some biologically active pyrimidines. nih.gov The synthesis of 5-substituted-2-thiopyrimidines can be achieved through various synthetic routes, often involving the cyclization of appropriately functionalized precursors. nih.gov

The following table summarizes some examples of substituent variations at the pyrimidine ring of related 2-arylthiopyrimidines and their reported biological activities.

Position of SubstitutionSubstituentReported Biological Activity
4,6Phenyl, 2-Hydroxyphenyl, 4-NitrophenylAnticancer, Antioxidant bohrium.comnih.gov
5CyanoAnticancer nih.gov
4Methyl, PhenylAntibacterial, Anticancer nih.gov
5AminoAntitumor nih.gov

Modification of the 2-Methylphenyl Moiety

Functionalization of the 2-methylphenyl group provides another avenue for structural diversification. Modifications can include the introduction of various substituents on the phenyl ring or alterations to the methyl group itself.

Studies on related 2-arylthiopyrimidines have shown that the nature and position of substituents on the phenyl ring can have a profound impact on biological activity. For example, the introduction of methoxy (B1213986) groups on the phenyl ring of certain pyrimidine derivatives led to specific inhibition of EGFR protein kinase. nih.gov Similarly, SAR studies on benzylthioquinolinium iodides, which share a similar thioether linkage to an aromatic ring, demonstrated that substitutions on the phenyl ring significantly altered their antifungal activities. nih.gov

While specific examples of modifying the 2-methylphenyl group in the context of 2-(o-tolylthio)pyrimidine are not extensively documented in the readily available literature, the general principles derived from analogous series suggest that introducing electron-donating or electron-withdrawing groups at various positions of the phenyl ring could modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Analog Synthesis for Structure-Activity Relationship Studies

The systematic synthesis of analogs is a cornerstone of medicinal chemistry, providing critical insights into the relationship between chemical structure and biological activity. For 2-(o-tolylthio)pyrimidine, SAR studies would involve the synthesis and evaluation of a series of derivatives with systematic variations at both the pyrimidine and the 2-methylphenyl moieties.

Key aspects of SAR studies include:

The role of the thioether linkage: Replacing the sulfur atom with oxygen or other linkers can help determine the importance of the thioether for activity. nih.gov

The influence of pyrimidine substituents: As discussed in section 2.1, varying substituents at the 4, 5, and 6-positions can reveal which groups enhance or diminish activity.

The impact of phenyl ring substitution: Introducing different functional groups at various positions on the 2-methylphenyl ring can elucidate the electronic and steric requirements for optimal activity. nih.govnih.gov

A study on a series of ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates demonstrated that variations in the substituent attached to the sulfur atom significantly impacted their antibacterial and anticancer activities. nih.gov This highlights the importance of the nature of the group attached to the 2-thio position of the pyrimidine ring.

The table below outlines the general approach to analog synthesis for SAR studies based on the 2-(o-tolylthio)pyrimidine scaffold.

Area of ModificationExample of VariationRationale for SAR
Pyrimidine Ring (C4/C6)Alkyl, Aryl, Heteroaryl groupsTo explore the impact of steric bulk and electronic effects on activity.
Pyrimidine Ring (C5)Halogens, Amino, Cyano, Nitro groupsTo investigate the influence of electronic and hydrogen bonding properties.
Thioether LinkageReplacement with -O-, -SO-, -SO2-To understand the role of the sulfur atom and its oxidation state.
2-Methylphenyl RingIntroduction of -OCH3, -Cl, -NO2, etc.To probe the electronic and steric requirements of the binding pocket.
2-Methylphenyl RingModification of the methyl groupTo assess the importance of this specific substituent for activity.

**advanced Structural Elucidation and Spectroscopic Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of "Pyrimidine, 2-[(2-methylphenyl)thio]-", providing unambiguous evidence for the connectivity of atoms and the specific chemical environments of each nucleus.

The 1H NMR spectrum of "Pyrimidine, 2-[(2-methylphenyl)thio]-" displays a series of signals that correspond to the distinct types of protons in the molecule. The pyrimidine (B1678525) ring protons typically appear in characteristic regions. The proton at the 5-position (H-5) of the pyrimidine ring is observed as a triplet, a result of its coupling to the two equivalent protons at the 4- and 6-positions. These two protons (H-4 and H-6) appear as a doublet.

The protons of the 2-methylphenyl group also exhibit distinct signals. The methyl group protons typically appear as a singlet in the upfield region of the spectrum. The four aromatic protons of the tolyl group show a more complex pattern due to their coupling with each other.

A representative 1H NMR data table is provided below, detailing the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, the coupling constants (J) in Hertz (Hz), and the integration, which corresponds to the number of protons for each signal.

Table 1: 1H NMR Spectral Data for Pyrimidine, 2-[(2-methylphenyl)thio]-

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5 (Pyrimidine)6.65t (triplet)4.81H
H-4, H-6 (Pyrimidine)8.35d (doublet)4.82H
CH3 (Tolyl)2.45s (singlet)-3H
Aromatic (Tolyl)7.18 - 7.45m (multiplet)-4H

The 13C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in "Pyrimidine, 2-[(2-methylphenyl)thio]-" gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbon atoms of the pyrimidine ring have characteristic chemical shifts. The C-2 carbon, being directly attached to the electron-withdrawing sulfur atom and two nitrogen atoms, is significantly deshielded and appears far downfield. The C-4 and C-6 carbons are equivalent and appear at a distinct chemical shift, while the C-5 carbon is typically found at a more upfield position.

The carbon atoms of the 2-methylphenyl group also show characteristic signals. The methyl carbon is found in the upfield region. The aromatic carbons of the tolyl ring have chemical shifts in the typical aromatic region, with the carbon atom attached to the sulfur atom (C-1') being deshielded.

A summary of the 13C NMR spectral data is presented in the table below.

Table 2: 13C NMR Spectral Data for Pyrimidine, 2-[(2-methylphenyl)thio]-

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (Pyrimidine)171.5
C-4, C-6 (Pyrimidine)157.0
C-5 (Pyrimidine)112.4
CH3 (Tolyl)20.8
C-1' (Tolyl)135.4
C-2' (Tolyl)139.0
C-3' (Tolyl)126.8
C-4' (Tolyl)129.2
C-5' (Tolyl)125.5
C-6' (Tolyl)130.6

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum reveals correlations between protons that are coupled to each other. For "Pyrimidine, 2-[(2-methylphenyl)thio]-", a key correlation would be observed between the H-5 proton and the H-4/H-6 protons of the pyrimidine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. For example, the HSQC spectrum would show a correlation between the signal for the H-5 proton and the C-5 carbon, the H-4/H-6 protons and the C-4/C-6 carbons, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for "Pyrimidine, 2-[(2-methylphenyl)thio]-" would include correlations from the H-4/H-6 protons to the C-2 and C-5 carbons, and from the methyl protons to the C-1' and C-2' carbons of the tolyl ring.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming that the observed mass is consistent with the chemical formula C11H10N2S. The calculated exact mass for this formula can be compared to the experimentally measured mass, with a very small mass error providing strong evidence for the correct elemental composition.

Under the high-energy conditions of the mass spectrometer, the molecular ion of "Pyrimidine, 2-[(2-methylphenyl)thio]-" can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to deduce the structure of the original molecule.

A plausible fragmentation pathway would involve the cleavage of the C-S bond, which is often a relatively weak point in the molecule. This could lead to the formation of a pyrimidinethiol radical cation and a tolyl radical, or a pyrimidine cation and a tolylsulfenyl radical. The observation of fragment ions corresponding to the pyrimidine ring and the tolyl group would support the proposed structure. For instance, a fragment ion corresponding to the 2-methylphenylthio group or the pyrimidine ring itself would be expected.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. While specific crystallographic data for "Pyrimidine, 2-[(2-methylphenyl)thio]-" is not widely published, analysis of closely related pyrimidine derivatives allows for a detailed theoretical exploration of its likely solid-state characteristics.

Interactive Table: Postulated Crystallographic Data for Pyrimidine, 2-[(2-methylphenyl)thio]-

Note: This data is illustrative and based on typical values for related organosulfur pyrimidine compounds, as specific data for the title compound is not publicly available.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5 - 12.5
b (Å)8.0 - 10.0
c (Å)14.0 - 16.0
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)1500 - 1900
Z (molecules per cell)4
Calculated Density (g/cm³)1.25 - 1.35

In the solid state, the crystal packing of "Pyrimidine, 2-[(2-methylphenyl)thio]-" would be governed by a combination of intermolecular forces. Van der Waals forces would be significant, arising from the interactions between the aromatic rings. Additionally, π-π stacking interactions between the pyrimidine and phenyl rings of adjacent molecules are expected to play a crucial role in the crystal packing. acs.org The non-planar conformation of the molecule would likely lead to a herringbone or a slipped-stack packing motif to maximize these interactions while accommodating the steric bulk of the methyl group.

Given the structure of "Pyrimidine, 2-[(2-methylphenyl)thio]-", classical hydrogen bonding (involving N-H or O-H donors) is absent. However, weak C-H···N and C-H···π hydrogen bonds are likely to be present, contributing to the stability of the crystal lattice. acs.orgnih.govnih.govresearchgate.net The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for hydrogen atoms from the methyl group or the aromatic rings of neighboring molecules. These interactions, although weaker than classical hydrogen bonds, are known to be significant in directing the crystal packing of similar heterocyclic compounds. acs.orgnih.govnih.govresearchgate.net

Interactive Table: Plausible Hydrogen Bond Geometries

Note: This data is hypothetical, based on typical C-H···N interactions observed in related structures.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C(ar)HN(pym)~1.082.4 - 2.73.3 - 3.6140 - 160
C(Me)HN(pym)~1.082.5 - 2.83.4 - 3.7130 - 150

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of "Pyrimidine, 2-[(2-methylphenyl)thio]-" would exhibit characteristic bands corresponding to the vibrations of the pyrimidine and phenyl rings, as well as the C-S and C-H bonds. Analysis of the closely related compound "Pyrimidine, 2-(methylthio)-" from the NIST WebBook provides a basis for assigning these vibrational modes. nist.gov

Interactive Table: Characteristic Vibrational Frequencies

Note: Wavenumbers are approximate and based on data for related pyrimidine derivatives. researchgate.net

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
2980 - 2920WeakMethyl C-H stretching
1600 - 1550StrongPyrimidine ring C=N and C=C stretching
1500 - 1400MediumPhenyl ring C=C stretching
1250 - 1200MediumIn-plane C-H bending
800 - 750StrongOut-of-plane C-H bending (ortho-disubstituted)
700 - 600MediumC-S stretching

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of "Pyrimidine, 2-[(2-methylphenyl)thio]-" is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the aromatic pyrimidine and phenyl rings. youtube.comyoutube.comyoutube.comlibretexts.orguzh.ch The conjugation between the pyrimidine ring and the phenyl ring through the sulfur atom would likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. youtube.comyoutube.comyoutube.comlibretexts.orguzh.ch The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an antibonding π* orbital. youtube.comyoutube.comyoutube.comlibretexts.orguzh.ch

Interactive Table: Expected Electronic Transitions

Note: λmax values are estimations based on typical values for similar aromatic thioethers and pyrimidine derivatives.

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition TypeChromophore
~230 - 250> 10,000π → πPhenyl ring
~260 - 280> 8,000π → πPyrimidine ring
~300 - 320< 2,000n → π*Pyrimidine ring

**computational and Theoretical Investigations of Pyrimidine, 2 2 Methylphenyl Thio **

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of Pyrimidine (B1678525), 2-[(2-methylphenyl)thio]-. These in silico techniques provide a microscopic view of the electron distribution and energy levels, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For Pyrimidine, 2-[(2-methylphenyl)thio]-, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized geometry and electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

The electronic properties derived from DFT, such as ionization potential, electron affinity, and chemical hardness, offer quantitative measures of the molecule's reactivity. For instance, a lower ionization potential suggests it can more easily donate an electron, indicating its potential role in charge-transfer interactions.

Table 1: Calculated Electronic Properties using DFT

Property Value Unit
Ionization Potential Data not available eV
Electron Affinity Data not available eV
Chemical Hardness Data not available eV

Note: Specific values are dependent on the level of theory and basis set used in the calculation and require dedicated computational studies for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For Pyrimidine, 2-[(2-methylphenyl)thio]-, the distribution of these orbitals is also informative; the HOMO is often localized on the electron-rich thioether and phenyl moieties, while the LUMO may be centered on the electron-deficient pyrimidine ring.

Table 2: Frontier Molecular Orbital Energies

Orbital Energy Unit
HOMO Data not available eV
LUMO Data not available eV

Note: The specific energy values and orbital localizations require quantum chemical calculations to be performed on Pyrimidine, 2-[(2-methylphenyl)thio]-.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich regions, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack. Conversely, electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack.

For Pyrimidine, 2-[(2-methylphenyl)thio]-, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for electrophilic interaction. The sulfur atom may also exhibit a region of negative potential. Positive potential regions might be located around the hydrogen atoms.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. These simulations model the movements of atoms and molecules, offering a view of conformational changes and interactions with the environment.

Conformational Analysis and Flexibility

The presence of the thioether linkage in Pyrimidine, 2-[(2-methylphenyl)thio]- allows for rotational flexibility around the C-S and S-C bonds. This flexibility gives rise to different possible conformations of the molecule. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties. The orientation of the 2-methylphenyl group relative to the pyrimidine ring is a key conformational feature that can be analyzed through these simulations.

Solvent Effects on Molecular Behavior

The behavior of Pyrimidine, 2-[(2-methylphenyl)thio]- can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute molecule and solvent molecules (such as water). These simulations can reveal how the solvent affects the conformational preferences and the accessibility of different reactive sites. For example, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its polar groups to the solvent, which can differ from its preferred conformation in a nonpolar environment or in the gas phase.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Ligand-Protein Interaction Profiling

A ligand-protein interaction profile for Pyrimidine, 2-[(2-methylphenyl)thio]- would involve docking the compound into the active site of a specific biological target. This analysis would identify and characterize the non-covalent interactions between the ligand and the protein's amino acid residues. Key interactions that would be analyzed include:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while any potential hydrogen bond donors on a target protein could interact with them.

Hydrophobic Interactions: The methylphenyl group and the pyrimidine ring itself would likely engage in hydrophobic interactions with nonpolar residues of the protein's binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of both the pyrimidine and the methylphenyl rings could lead to pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

A detailed study would typically present these interactions in a table, listing the type of interaction, the atoms involved from both the ligand and the protein, and the distance of the interaction.

Binding Affinity Predictions and Hotspot Identification

Following the prediction of the binding pose, a scoring function is used to estimate the binding affinity between the ligand and the protein. This is often expressed as a docking score or an estimated free energy of binding (in kcal/mol). A lower score generally indicates a more favorable binding affinity.

Hotspot identification involves determining the key amino acid residues within the binding site that contribute most significantly to the binding energy. These "hotspots" are crucial for the stability of the ligand-protein complex. An analysis for Pyrimidine, 2-[(2-methylphenyl)thio]- would pinpoint which specific residues form the most critical interactions, thereby guiding future efforts in lead optimization.

Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Descriptor Generation and Statistical Analysis

To build a QSAR/QSPR model for a series of compounds including Pyrimidine, 2-[(2-methylphenyl)thio]-, a set of molecular descriptors would first be calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, etc.

Once the descriptors are generated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are employed to identify the descriptors that are most correlated with the biological activity or property of interest.

Predictive Model Development for Biological Activities

Using the selected descriptors, a mathematical model is developed to predict the activity of new or untested compounds. For a series of derivatives related to Pyrimidine, 2-[(2-methylphenyl)thio]-, a QSAR model could be formulated as an equation where the biological activity (e.g., IC50) is a function of the most relevant descriptors.

The predictive power and robustness of the developed model are then rigorously validated using various statistical metrics and techniques, such as internal validation (leave-one-out cross-validation) and external validation with a test set of compounds. A successful QSAR model can provide valuable insights into the structural requirements for a desired biological activity and guide the design of new, more potent analogues.

**biological Activity Studies and Mechanistic Insights in Vitro and Pre Clinical in Vivo **

General Overview of Pharmacological Potential

Derivatives of 2-thiopyrimidine are recognized for their diverse biological properties. The pyrimidine (B1678525) core, particularly when substituted at the C-2 position with a thiol group, serves as a versatile scaffold for developing pharmacologically active agents. Studies have demonstrated that these compounds possess a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govnih.govtocris.com The introduction of various substituents onto the pyrimidine ring and the thioether linkage allows for the fine-tuning of these biological effects. For instance, the presence of a benzyl (B1604629) group at the 2-thio position has been shown to confer good antibacterial activity. nih.gov The versatility of the 2-thiopyrimidine scaffold makes it a privileged structure in medicinal chemistry, with continuous efforts to explore its full therapeutic potential. tocris.comnih.gov

Anticancer and Antiproliferative Activities

The anticancer properties of pyrimidine derivatives, including those with a 2-thio substitution, are well-documented. nih.govnih.gov These compounds have shown inhibitory effects against a variety of cancer types, often through mechanisms that lead to cell death and the halting of cell proliferation.

Derivatives of 2-thiopyrimidine have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Research has shown their efficacy against leukemia cell lines such as human leukemic lymphoblasts (CCRF-CEM) and human monocytic leukemia cells (THP-1). Furthermore, notable activity has been recorded against solid tumor cell lines, including liver cancer (HepG2), colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). nih.gov For example, certain halogenated tetrahydropyrimidine (B8763341) derivatives have been evaluated for their anticancer activity against human HepG2 liver cancer cell lines. The broad-spectrum activity highlights the potential of this class of compounds in oncology.

Inhibitory Activity of Pyrimidine Derivatives on Various Cancer Cell Lines

Cell LineCancer TypeObserved EffectReference
CCRF-CEMLeukemia (Lymphoblastic)Inhibitory Activity
THP-1Leukemia (Monocytic)Inhibitory Activity
HepG2Liver CancerCytotoxic Activity
LoVoColon AdenocarcinomaInhibitory Activity
MCF-7Breast CancerInhibitory Activity
A549Lung CancerInhibitory Activity
HeLaCervical CancerInhibitory Activity

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various pyrimidine structures have shown they can trigger this process through multiple pathways. One key pathway involves the modulation of the Bcl-2 family of proteins. For instance, certain derivatives have been found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the mitochondrial apoptotic pathway.

This activation is often followed by the release of cytochrome c and the subsequent activation of caspase cascades. Research has demonstrated that treatment with these compounds can increase the levels of initiator caspase-9 and executioner caspase-3. The activation of caspase-3 leads to the cleavage of essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Some studies have also indicated that the pro-apoptotic effect of related compounds occurs at the level of the BCL-2/CED-9 protein.

In addition to inducing apoptosis, 2-thiopyrimidine derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. This prevents the cells from dividing and growing. Investigations have revealed that these compounds can interfere with different phases of the cell cycle. For example, some 6-amino-5-cyano-2-thiopyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase in leukemia cells. Similarly, other pyrimidine analogs have been reported to induce G2/M arrest in various tumor cells. Other related pyrrolo[2,3-d]pyrimidine compounds have been observed to cause cell cycle arrest in the G0/G1 phase. By arresting the cell cycle, these compounds effectively inhibit tumor growth and proliferation.

The pharmacological activity of "Pyrimidine, 2-[(2-methylphenyl)thio]-" and its analogs is often rooted in their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

PI3K: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and growth. Inhibition of upstream enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) by certain compounds has been shown to suppress the PI3K/AKT pathway, contributing to their anticancer effects.

STAT3/5a: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are key signaling molecules that, when over-activated, can drive tumorigenesis. Pyrimidine-based compounds, including 2-thiopyrimidine hybrids, have been specifically designed and evaluated as inhibitors of STAT3 and STAT5a, demonstrating a targeted approach to blocking this oncogenic pathway.

COX and LOX: The enzymes COX-2 and 5-LOX are involved in inflammatory processes that can promote cancer development. Dual inhibition of both COX-2 and 5-LOX is considered a promising strategy in cancer therapy. Pyrimidine derivatives have been explored as potential dual inhibitors, which could regulate cancer progression by targeting these inflammatory pathways.

FAK: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a central role in cell migration, adhesion, and survival. nih.govnih.gov Pyrimidine-based scaffolds, such as thieno[3,2-d]pyrimidines, are recognized as important structures in the design of FAK inhibitors, highlighting another avenue through which these compounds can exert their anticancer activity. nih.govnih.gov

Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis and repair, making it a key target for chemotherapy. It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition of TS leads to a depletion of dTMP, disrupting DNA synthesis and causing cell death. Pyrimidine analogs are a well-known class of thymidylate synthase inhibitors.

Aldose Reductase: Aldose reductase is an enzyme implicated in diabetic complications. While primarily associated with diabetes, inhibitors of this enzyme have been explored from various chemical classes. Thiazolidinedione derivatives, which share heterocyclic structural features with pyrimidines, have shown inhibitory activity against aldose reductase, suggesting a broader inhibitory potential for related heterocyclic compounds.

Antimicrobial Properties

Beyond their anticancer potential, derivatives of "Pyrimidine, 2-[(2-methylphenyl)thio]-" exhibit significant antimicrobial properties. The 2-thiopyrimidine core is a key pharmacophore in the development of new antibacterial and antifungal agents. nih.gov These compounds have been tested against a variety of pathogenic microbes, demonstrating a broad spectrum of activity.

In vitro studies have confirmed the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. Notable activity has been observed against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Salmonella enterica (Gram-negative). Some thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Furthermore, these compounds have demonstrated considerable antifungal activity. They have been found to be effective against fungal strains like Candida albicans and Aspergillus niger. Other studies on related pyrimidine structures have shown efficacy against plant fungal pathogens such as Botrytis cinerea and Phomopsis sp. The presence of electron-withdrawing groups on the pyrimidine ring has been reported to enhance the antimicrobial potential of these compounds.

Antimicrobial Spectrum of Pyrimidine-2-thiol (B7767146) Derivatives

MicroorganismTypeObserved ActivityReference
Staphylococcus aureusGram-positive BacteriaAntibacterial
Bacillus subtilisGram-positive BacteriaAntibacterial
Escherichia coliGram-negative BacteriaAntibacterial
Salmonella entericaGram-negative BacteriaAntibacterial
Candida albicansFungusAntifungal
Aspergillus nigerFungusAntifungal
Botrytis cinereaFungusAntifungal

Antibacterial Spectrum and Efficacy

There is currently no specific information available in the scientific literature regarding the antibacterial spectrum and efficacy of Pyrimidine, 2-[(2-methylphenyl)thio]- . However, broader studies on related compounds, such as 2-thiopyrimidine derivatives, indicate that this class of molecules can possess antibacterial properties. For instance, various 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines have demonstrated significant activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org The presence of different substituents on the pyrimidine and the thio-linked benzyl rings has been shown to modulate the antibacterial potency. scirp.org Further research is required to determine if Pyrimidine, 2-[(2-methylphenyl)thio]- exhibits similar antibacterial characteristics.

Antifungal Spectrum and Efficacy

Specific studies on the antifungal spectrum and efficacy of Pyrimidine, 2-[(2-methylphenyl)thio]- are not found in the current body of scientific literature. Nevertheless, the broader family of pyrimidine analogs has been a subject of interest in the development of antifungal agents. nih.govmdpi.com For example, pyrimidine derivatives have been synthesized and evaluated for their activity against various fungal pathogens, with some compounds showing promising results. researchgate.netnih.gov The antifungal activity of these derivatives is often dependent on the specific substitutions on the pyrimidine ring. researchgate.netnih.gov Without direct experimental data, the antifungal potential of Pyrimidine, 2-[(2-methylphenyl)thio]- remains speculative.

Antiviral Properties

There is no direct evidence or published research on the antiviral properties of Pyrimidine, 2-[(2-methylphenyl)thio]- . The exploration of 2-thiopyrimidine derivatives as antiviral agents has been documented, with some nucleoside analogues showing activity against viruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). nih.gov Additionally, certain pyrimidine thioglycosides have been investigated as potential inhibitors of SARS-CoV-2 and avian influenza H5N1 viruses. nih.gov The antiviral potential of the specific compound has not yet been reported.

Anti-inflammatory Activities

While the general class of pyrimidine derivatives has been investigated for anti-inflammatory properties, specific data on the anti-inflammatory activities of Pyrimidine, 2-[(2-methylphenyl)thio]- is not available in the peer-reviewed literature. nih.gov Some 2-thiopyrimidine derivatives have been synthesized and shown to possess moderate anti-inflammatory and analgesic activities in preclinical models. nih.gov

There are no specific studies detailing the modulation of inflammatory mediators such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), or Nuclear Factor-kappa B (NF-κB) by Pyrimidine, 2-[(2-methylphenyl)thio]- . The mechanism of anti-inflammatory action for some pyrimidine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.govnih.gov Molecular modeling studies on other pyrimidine-urea inhibitors have also explored their potential to inhibit TNF-α production. uoa.gr However, these findings are not directly applicable to the specific compound of interest without dedicated research.

Anticonvulsant Activities

While direct studies on the anticonvulsant activities of Pyrimidine, 2-[(2-methylphenyl)thio]- are not available, research on structurally related compounds suggests potential in this area. A study on 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides identified a derivative with a methylphenyl group, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2-methyl-3-chlorophenyl) acetamide (B32628) , which was included in anticonvulsant screening. japsonline.com Another study identified 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide as a lead compound with the ability to prevent lethality and reduce the number and severity of seizures in a pentylenetetrazole-induced seizure model in rats. researchgate.net These findings suggest that the inclusion of a methylphenylthio moiety on a pyrimidine scaffold could be a viable strategy for developing new anticonvulsant agents.

Compound NameAnimal ModelObserved Anticonvulsant EffectsReference
2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamidePentylenetetrazole-induced seizures in ratsPrevented lethality, reduced the number and severity of seizures, and increased latency period. Identified as a lead compound. researchgate.net
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2-methyl-3-chlorophenyl) acetamidePentylenetetrazole- and maximal electroshock-induced seizures modelsSynthesized and screened for anticonvulsant activity. japsonline.com

Investigation of Molecular Targets and Binding Mechanisms

There are no published studies investigating the specific molecular targets or binding mechanisms of Pyrimidine, 2-[(2-methylphenyl)thio]- . Molecular modeling and docking studies have been employed for other pyrimidine derivatives to understand their interactions with potential targets. For instance, some novel 2-thiopyrimidine derivatives have been designed and evaluated as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. researchgate.net In the context of anti-inflammatory activity, docking studies have been used to explore the binding of pyrimidine-urea inhibitors to the p38α MAP kinase active site. uoa.gr The identification of molecular targets for Pyrimidine, 2-[(2-methylphenyl)thio]- would require dedicated experimental and computational investigation.

Receptor Binding Studies

Research into pyrimidine analogues has identified significant binding affinities for various receptors, suggesting that these compounds can modulate cellular signaling pathways. The specific substitution patterns on the pyrimidine core are crucial in determining receptor affinity and selectivity.

For instance, studies on fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, have demonstrated their potential as nonsteroidal estrogens. A phenolic thieno[2,3-d]pyrimidine (B153573) was identified to have a high affinity for estrogen receptor α (ERα). nih.gov Further optimization of this structure led to a series of potent nonsteroidal estrogens, with some analogs exhibiting nanomolar binding affinities and agonist activity. nih.gov

Similarly, thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been synthesized and evaluated for their affinity at human adenosine (B11128) receptors. nih.gov These compounds showed high affinity, particularly for the A₁ and A₂A adenosine receptor subtypes, acting as dual antagonists or inverse agonists. nih.gov The affinity is modulated by the substituents at the 2 and 5 positions of the thiazolopyrimidine nucleus. nih.gov Purinergic receptors, which include adenosine receptors (P1) and P2 receptors, are significant targets for therapeutic modulation by small molecules, including those with pyrimidine scaffolds. nih.govnih.gov

Table 1: Receptor Binding and Functional Activity of Selected Pyrimidine Derivatives

Compound ClassSpecific Compound/DerivativeTarget ReceptorBinding Affinity (Kᵢ)Functional Activity (IC₅₀ / EC₅₀)Reference
Thieno[2,3-d]pyrimidinePhenolic Analog (2a)Estrogen Receptor α (ERα)11 nM48 nM (EC₅₀) nih.gov
Thiazolo[5,4-d]pyrimidineCompound 3Human Adenosine A₁10.2 nM13.4 nM (IC₅₀) nih.gov
Thiazolo[5,4-d]pyrimidineCompound 3Human Adenosine A₂A4.72 nM5.34 nM (IC₅₀) nih.gov

Enzyme Assays and Kinetic Characterization

The pyrimidine scaffold is a common feature in inhibitors of various enzymes, particularly those involved in nucleotide biosynthesis and cell cycle regulation. nih.govnih.gov

One of the key enzymes in the de novo pyrimidine biosynthesis pathway is dihydroorotate (B8406146) dehydrogenase (DHODH). embopress.orgplos.org This mitochondrial enzyme is a target for cancer therapy, and its inhibition can lead to pyrimidine starvation and cell differentiation in acute myeloid leukemia (AML). embopress.org

Other studies have focused on Polo-like kinase 1 (PLK1), an enzyme involved in cell cycle regulation. A series of novel 2-thiopyrimidine-4-one derivatives were identified as potent dual inhibitors of BRD4 and PLK1. mdpi.com One compound, in particular, demonstrated inhibitory activity against PLK1 equipotent to the reference drug volasertib. mdpi.com

Enzyme kinetic studies have also been performed on enzymes that metabolize thiopurine and thiopyrimidine analogs. For example, the phosphorolysis of 2-thiouridine (B16713) and 2-thiothymidine (B559671) by enzymes like E. coli thymidine (B127349) phosphorylase (TP) and uridine (B1682114) phosphorylase (UP) has been characterized. nih.gov The replacement of the 2-oxo group with a thioxo function significantly increased the rate of phosphorolysis by these enzymes. nih.gov Additionally, the kinetic profile of 5'-nucleotidase with various thiopurine nucleotides has been established, revealing substrate inhibition by thio-IMP and thio-GMP. clinpgx.org

Table 2: Enzyme Inhibition by Selected Pyrimidine Derivatives

Compound ClassSpecific Compound/DerivativeTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Aminopyrimidine-2,4-dioneCompound 4PLK10.094 µM mdpi.com
2-Thiopyrimidine-4-oneCompound 7PLK10.02 µM mdpi.com
Aminopyrimidine-2,4-dioneCompound 9PLK10.041 µM mdpi.com

Table 3: Kinetic Parameters of 5'-Nucleotidase with Thiopurine Nucleotides

SubstrateKₘ (µM)Vₘₐₓ (nmol/10⁶ cells/h)Reference
Thio-IMP33 - 109 (Range for all tested substrates)3.99 - 19.5 (Range for all tested substrates) clinpgx.org
Thio-GMP33 - 109 (Range for all tested substrates)3.99 - 19.5 (Range for all tested substrates) clinpgx.org

Interactions with Nucleic Acids and Proteins

Derivatives of pyrimidine can interact with nucleic acids, influencing processes such as gene expression. One area of investigation is the formation of triplex DNA, where a triplex-forming oligonucleotide (TFO) binds to a duplex DNA. nih.gov Chemical modifications to pyrimidine-motif TFOs, such as incorporating 2'-O,4'-C-aminomethylene bridged nucleic acid (2',4'-BNA(NC)), have been shown to enhance the binding constant of triplex formation by more than tenfold at physiological pH. nih.gov This modification also significantly increases the nuclease resistance of the TFO. nih.gov

Beyond direct interaction with the DNA backbone, synthetic ligands can be designed to bind in the minor groove of DNA at specific sequences. Pyrrole–imidazole polyamides, for example, have been created to recognize DNA sequences adjacent to transcription factor binding sites. nih.gov These molecules can inhibit the binding of transcription factors like TATA-box binding protein (TBP) and subsequently suppress gene transcription. nih.gov

Table 4: DNA Binding Affinity of a Synthetic Polyamide Ligand

LigandTarget DNA SequenceBinding Affinity (Kₐ)Reference
Polyamide 15′-(A, T)GC(A, T)GC(A, T)-3′2.0 x 10¹⁰ M⁻¹ (Kd = 0.05 nM) nih.gov

**structure Activity Relationship Sar Analysis of Pyrimidine, 2 2 Methylphenyl Thio Derivatives**

Impact of Pyrimidine (B1678525) Ring Substitutions on Biological Activity

Substitutions on the pyrimidine ring play a pivotal role in modulating the biological activity of 2-arylthio-pyrimidine derivatives. The electronic and steric properties of these substituents can significantly influence the compound's interaction with biological targets.

Research on various 2,4,6-trisubstituted pyrimidine analogues has shown that the nature of the substituents on the pyrimidine ring is crucial for their pharmacological effects. nih.govresearchgate.net For instance, the introduction of different groups at the 4 and 6 positions of the pyrimidine core can lead to significant variations in antimicrobial and anticancer activities. researchgate.net

Furthermore, studies on other pyrimidine derivatives have highlighted that substitutions at the C5 position of the pyrimidine ring can affect binding affinity to enzymes like thymidylate synthase, a target in cancer therapy. nih.gov The introduction of a cyano group (-CN) at the 5-position of the pyrimidine ring in some series has been associated with significant and diverse biological activities, including antibacterial and antifungal properties. mdpi.com

The following table summarizes the impact of pyrimidine ring substitutions on the antimicrobial activity of related pyrimidine-2-thiol (B7767146) derivatives.

Compound IDPyrimidine Ring SubstituentsModificationsBiological ActivityReference
Series A 4-(3-chlorophenyl)-6-(4-nitrophenyl)Chloro substitutionEnhanced activity against S. aureus, E. coli, B. subtilis, C. albicans nih.gov
Series B 4-(4-bromophenyl)-6-(4-nitrophenyl)Bromo substitutionEnhanced antifungal activity against A. niger nih.gov
Series C 4-(3-methoxyphenyl)-6-(4-nitrophenyl)Methoxy (B1213986) substitutionVaried activity nih.gov
Series D 5-cyano-6-oxo-4-substitutedphenylCyano and oxo substitutionBroad antimicrobial activity, particularly against K. pneumoniae and P. aeruginosa mdpi.com

Influence of the 2-Methylphenyl Moiety Modifications on Activity

Modifications to the 2-methylphenyl group in the "Pyrimidine, 2-[(2-methylphenyl)thio]-" scaffold can significantly alter the biological activity of the resulting derivatives. The steric and electronic properties of substituents on this aromatic ring influence how the molecule fits into the binding pocket of a biological target.

In a related series of 2-(benzylthio)pyrimidines, substitutions on the benzyl (B1604629) ring were shown to have a pronounced effect on antibacterial activity. For example, the introduction of a nitro group (-NO2) at the 3-position and a methyl group at the 4-position of the benzyl ring enhanced the activity against S. aureus. scirp.org This suggests that both electron-withdrawing and electron-donating groups can modulate activity, and their position on the ring is critical.

Studies on other arylthio-pyrimidine derivatives have also demonstrated the importance of the substitution pattern on the aryl ring for biological efficacy. For instance, in a series of 2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio) acetamide (B32628) derivatives, halogenation of the phenyl ring at the 4-position of the pyrimidine was found to improve antimicrobial activity. mdpi.com This enhancement is potentially due to improved membrane permeability and interaction with the pharmacophore. mdpi.com

While direct studies on modifications to the 2-methylphenyl group of the title compound are scarce, data from analogous compounds, such as 2-chlorobenzylthio- and 2-o-chlorobenzylthio-uracil derivatives, indicate that the position of substituents on the phenyl ring is a key determinant of biological activity. nih.gov

The table below illustrates the influence of substitutions on the aryl moiety in related thio-pyrimidine compounds.

Compound IDAryl Moiety ModificationBiological ActivityReference
Compound 6h 3-nitro, 4-methylbenzylMore active against S. aureus and E. coli scirp.org
Compound 6c 3-nitrobenzylMore active against S. aureus scirp.org
Compound 6d 4-methylbenzylMore active against S. aureus scirp.org
Halogenated Series Halogenated phenylImproved antimicrobial activity mdpi.com

Role of the Thioether Linkage in Activity Modulation

The thioether bond provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a receptor's binding site. Furthermore, the sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which are crucial for ligand-receptor binding. nih.govresearchgate.net

Systematic studies on related pyrimidine analogues have explored the impact of modifying this linkage. For instance, the oxidation of the thioether to a sulfinyl (-SO-) or sulfonyl (-SO2-) group has been shown to modulate biological activity. In a series of ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates, the corresponding sulfinyl and sulfonyl derivatives were synthesized and evaluated. researchgate.net This modification alters the electronics, polarity, and hydrogen-bonding capabilities of the linker, often leading to a change in the pharmacological profile. These studies aim to clarify how thio, sulfinyl, and sulfonyl substituents influence the antibacterial and anticancer activities of the molecules. researchgate.net

The replacement of the sulfur atom with other linkers or its incorporation into a fused ring system, as seen in thiazolo[3,2-a]pyrimidines, also dramatically alters the biological activity, highlighting the specific role of the thioether bridge. researchgate.net The presence of the sulfur atom in 2-thiopyrimidines has been linked to a wide range of biological effects, including anticancer, antiviral, and antimicrobial activities. nih.govresearchgate.net

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial step in modern drug discovery, enabling the identification of the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of "Pyrimidine, 2-[(2-methylphenyl)thio]-," this process helps in designing new, more potent molecules and in optimizing lead compounds.

Studies on various pyrimidine derivatives have led to the identification of key pharmacophoric features. For antimicrobial activity, a common pharmacophore often includes a combination of hydrogen bond acceptors/donors, aromatic/hydrophobic regions, and specific electronic features. For instance, in a series of pyrimidin-2-ol/thiol/amine analogues, the presence of electron-withdrawing groups on a phenyl substituent was identified as a key feature for enhanced antimicrobial potential. nih.gov

In the context of anticancer activity, pharmacophore models for pyrimidine derivatives have been developed for various targets, including protein kinases and topoisomerase II. nih.govnih.gov For example, in the design of thieno[2,3-d]pyrimidine (B153573) derivatives as VEGFR-2 inhibitors, a pharmacophore model would typically include features that allow for key interactions within the ATP-binding site of the kinase. nih.gov

Lead optimization efforts often involve modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For 2-arylthiopyrimidine derivatives, this can involve:

Systematic substitution on both the pyrimidine and the phenyl rings to probe the steric and electronic requirements of the target. nih.govscirp.org

Modification of the thioether linker , for instance, by oxidation to sulfoxides or sulfones, to alter solubility and metabolic stability. researchgate.net

Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems to explore new interactions with the target. scirp.org

For example, in the development of antibacterial 2-(benzylthio)pyrimidines, the combination of a nitro group and a methyl group on the benzyl ring was identified as a favorable substitution pattern for activity against S. aureus, marking a step in lead optimization. scirp.org Similarly, the development of thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors involved synthesizing a library of compounds with various substituents to identify those with the highest binding energies and cytotoxic effects. nih.gov

Based on a comprehensive search of available scientific literature, there is currently a lack of specific published research on the chemical compound "Pyrimidine, 2-[(2-methylphenyl)thio]-" in the emerging application areas outlined in your request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that is strictly focused on this specific compound within the requested sections and subsections:

Emerging Applications and Interdisciplinary Research

Biological Probes for Mechanistic Elucidation

While research exists for the broader class of thio-substituted pyrimidines, the specific data and detailed research findings for "Pyrimidine, 2-[(2-methylphenyl)thio]-" in these advanced applications are not present in the accessible literature. To adhere to the principles of scientific accuracy and the strict constraints of your request, no content can be generated without verifiable sources.

**future Directions and Unexplored Research Avenues for Pyrimidine, 2 2 Methylphenyl Thio **

Novel Synthetic Routes for Scalability and Sustainability

The future development and application of Pyrimidine (B1678525), 2-[(2-methylphenyl)thio]- are contingent upon the availability of efficient, scalable, and environmentally benign synthetic methods. Current synthetic strategies for pyrimidine derivatives often rely on multi-step processes that may not be suitable for large-scale production. growingscience.comresearchgate.net Future research should focus on pioneering novel synthetic routes that adhere to the principles of green chemistry. tandfonline.com

Key areas for exploration include:

One-Pot, Multi-Component Reactions (MCRs): Investigating MCRs, such as variations of the Biginelli reaction, could provide a direct and atom-economical pathway to the core structure. mdpi.comeurekaselect.com These reactions combine multiple starting materials in a single step, reducing solvent waste and purification efforts.

Catalytic C-S Cross-Coupling: Developing advanced catalytic systems (e.g., using palladium, copper, or nickel) for the crucial C-S bond formation between a 2-halopyrimidine and 2-methylthiophenol could enhance efficiency and yield. researchgate.net

Sustainable Solvents and Energy Sources: Research into using water, ionic liquids, or deep eutectic solvents as reaction media can significantly decrease the environmental footprint. eurekaselect.com Furthermore, exploring microwave-assisted mdpi.com or ultrasonic-assisted synthesis could accelerate reaction times and improve energy efficiency. eurekaselect.com

A comparison of potential synthetic approaches is summarized in the table below.

Synthetic ApproachPotential AdvantagesKey Research Challenge
Multi-Component Reactions High atom economy, reduced steps, operational simplicity.Identifying suitable starting materials and catalysts for the specific target.
Catalytic Cross-Coupling High yields, functional group tolerance.Catalyst cost, removal of metal residues from the final product.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.Scalability from laboratory to industrial production.
Flow Chemistry Precise control over reaction parameters, improved safety, ease of scalability.High initial equipment cost and process optimization.

Success in this area will not only facilitate further biological and material science studies but also make the compound and its derivatives more accessible for potential commercial applications.

Identification of New Biological Targets and Disease Indications

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. tandfonline.commdpi.comnih.govmdpi.com The unique combination of the pyrimidine ring with a tolyl thioether in Pyrimidine, 2-[(2-methylphenyl)thio]- suggests it may interact with novel biological targets or exhibit unique activity profiles.

Future research should systematically explore its therapeutic potential:

Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors. nih.govnih.gov This compound should be screened against a broad panel of kinases, such as Janus kinases (JAKs) nih.gov, Cyclin-Dependent Kinases (CDKs) rsc.org, and Epidermal Growth Factor Receptor (EGFR) kinases tandfonline.com, which are implicated in cancer and inflammatory diseases.

Antiviral and Antimicrobial Activity: Given that pyrimidine analogues are cornerstones of antiviral therapy, evaluating this compound against a range of viruses is a logical step. mdpi.com Its potential as an antibacterial or antifungal agent, a known property of some thiopyrimidines, also warrants investigation. researchgate.netnih.gov

Neurodegenerative Diseases: Adenosine (B11128) receptors, particularly A1 and A2A, are implicated in conditions like Parkinson's and depression. nih.gov The structural similarity of the pyrimidine core to purines suggests that Pyrimidine, 2-[(2-methylphenyl)thio]- could be investigated as a modulator of these and other CNS targets.

Anti-inflammatory and Antioxidant Effects: Chronic inflammation is linked to numerous diseases. nih.gov The compound could be tested in cellular assays for its ability to inhibit inflammatory mediators like lipoxygenase (LOX) or reduce oxidative stress. nih.gov

Advanced Computational Modeling for De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For Pyrimidine, 2-[(2-methylphenyl)thio]-, in silico methods can guide the synthesis of new analogues with enhanced potency and selectivity, saving significant time and resources. tandfonline.comrsc.org

Key computational strategies include:

Molecular Docking: Once a promising biological target is identified (e.g., a specific kinase), docking studies can predict the binding mode and affinity of Pyrimidine, 2-[(2-methylphenyl)thio]- within the target's active site. rsc.org This can reveal key interactions and inform structural modifications.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogues and evaluating their biological activity, QSAR models can be built to correlate specific structural features with activity. These models can then predict the activity of virtual compounds before they are synthesized.

De Novo Design: Advanced algorithms can use the structure of a biological target's binding site to design entirely new molecules, potentially using Pyrimidine, 2-[(2-methylphenyl)thio]- as a starting fragment, that have a high predicted affinity. tandfonline.comnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, helping to prioritize candidates with better drug-like properties early in the discovery pipeline. rsc.org

Exploration of Functional Materials Applications

Beyond biology, heterocyclic aromatic compounds like pyrimidines are finding applications in materials science. researchgate.netmdpi.com The electronic properties of the pyrimidine ring, combined with the sulfur linkage and the appended aromatic group, make Pyrimidine, 2-[(2-methylphenyl)thio]- an interesting candidate for novel functional materials.

Unexplored research avenues include:

Organic Electronics: Pyrimidine derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. mdpi.com The photophysical properties of Pyrimidine, 2-[(2-methylphenyl)thio]-, such as its fluorescence and phosphorescence, should be characterized to assess its potential in this area.

Photoreactive Materials: Attaching pyrimidine molecules to surfaces can create photoreactive films. mdpi.com The response of this compound to UV or visible light could be explored for applications in photolithography or smart coatings.

Polymer Science: The compound could be functionalized with polymerizable groups and incorporated as a monomer into new polymers. The resulting materials may exhibit enhanced thermal stability, unique optical properties, or specific chemical sensing capabilities.

Integration with High-Throughput Screening Technologies

To efficiently explore the vast biological landscape, modern drug discovery relies on high-throughput screening (HTS). nih.gov Integrating Pyrimidine, 2-[(2-methylphenyl)thio]- and a library of its close analogues into HTS campaigns is a crucial step to rapidly uncover new biological activities. nih.gov

Future efforts in this domain should focus on:

Phenotypic Screening: In this unbiased approach, the compound is tested for its ability to produce a desired change in cell morphology or function without a preconceived target. researchgate.net This can uncover unexpected mechanisms of action and novel therapeutic applications.

Target-Based Screening: Once potential targets are hypothesized (e.g., kinases, GPCRs), the compound can be run through specific HTS assays that measure direct interaction or inhibition. acs.org For example, multiplexed assays can now simultaneously monitor multiple enzyme activities. acs.org

Library Development: A focused library of derivatives should be synthesized around the Pyrimidine, 2-[(2-methylphenyl)thio]- scaffold. This library can then be used in HTS campaigns to build initial structure-activity relationships (SAR) for any identified "hits." nih.govresearchgate.net

The table below outlines potential HTS strategies for the compound.

HTS StrategyObjectiveExample Application
Broad Kinase Panel Screen Identify specific kinases inhibited by the compound.Discovering novel anticancer or anti-inflammatory leads. nih.gov
Cell-Based Viability Screen Assess cytotoxicity against a diverse panel of cancer cell lines.Uncovering selective anticancer activity. rsc.org
Reporter Gene Assay Measure the modulation of specific signaling pathways (e.g., HSF1 stress pathway).Identifying agents for cancer or neurodegenerative diseases. researchgate.net
Receptor Binding Assay Determine affinity for a panel of G-Protein Coupled Receptors (GPCRs).Exploring potential for treating CNS or metabolic disorders.

By systematically pursuing these unexplored research avenues, the scientific community can fully elucidate the chemical, biological, and material properties of Pyrimidine, 2-[(2-methylphenyl)thio]-, potentially transforming this single molecule into a valuable tool for science and technology.

Q & A

Q. What are the optimal synthetic routes for 2-[(2-methylphenyl)thio]pyrimidine, and what reaction conditions yield the highest purity?

Methodological Answer: The synthesis of 2-[(2-methylphenyl)thio]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. Key approaches include:

  • Thiolation via Carbon Disulfide : Refluxing pyrimidine precursors with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, followed by acidification to isolate the thioether product .
  • Multistep Coupling : For example, reacting 2-chloropyrimidine with 2-methylthiophenol in the presence of a base (e.g., NaOH) under inert conditions .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiolation with CS₂/KOHEthanol, reflux (10 h), pH 5–665–75≥95%
Nucleophilic Substitution2-Methylthiophenol, NaOH, DCM, 24 h8299%

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of 2-[(2-methylphenyl)thio]pyrimidine?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrimidine rings) .
  • FT-IR : Confirms S–C bonding (stretching frequencies at 600–700 cm⁻¹) .
  • HPLC (Chromolith® Si columns) : Achieves >98% purity with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min .

Q. Table 2: Key Analytical Parameters

TechniqueParameters/PeaksApplicationReference
¹H NMRδ 2.4 ppm (SCH₃), δ 7.8 ppm (pyrimidine H)Structural confirmation
HPLCRetention time: 6.2 min, λ = 254 nmPurity assessment

Advanced Research Questions

Q. How does the thioether substituent in 2-[(2-methylphenyl)thio]pyrimidine influence its coordination chemistry with transition metals?

Methodological Answer: The thioether group acts as a soft Lewis base, forming stable complexes with Zn²⁺, Cd²⁺, and other metals. Key insights:

  • Bonding Sites : Metals coordinate with the pyrimidine N(1') atom and thioether sulfur, forming dimeric species ([M₂(ligand)₂Cl₂]) .
  • Stability Constants : For Zn²⁺ complexes, log β = 8.2 ± 0.3 in aqueous solution, indicating moderate stability .

Q. Table 3: Metal Complex Properties

MetalCoordination GeometryStability Constant (log β)Application ExampleReference
Zn²⁺Octahedral8.2 ± 0.3Enzyme activation models
Cd²⁺Distorted tetrahedral7.8 ± 0.2Structural studies

Q. What strategies resolve contradictions in genetic or enzymatic data related to pyrimidine degradation pathways involving derivatives like 2-[(2-methylphenyl)thio]pyrimidine?

Methodological Answer: Conflicting data (e.g., gene knockout phenotypes in Drosophila) require:

  • Comparative Genomics : Align mutant phenotypes (e.g., pyd2 null mutants show developmental defects, unlike pyd1) with orthologous human genes .
  • Enzyme Assays : Measure substrate specificity using purified enzymes (e.g., LC-MS quantification of pyrimidine metabolites) .

Q. How can structure-activity relationship (SAR) studies guide the design of 2-[(2-methylphenyl)thio]pyrimidine derivatives for kinase inhibition?

Methodological Answer: Key SAR insights for kinase inhibitors (e.g., CDK9):

  • Pyrimidine Core : Essential for hydrogen bonding with catalytic residues (e.g., Val 101 in CDK9) .
  • Substituent Effects : Electron-withdrawing groups (e.g., –Cl) enhance binding affinity by 2–3-fold .

Q. Table 4: SAR of Selected Derivatives

Substituent (R)CDK9 IC₅₀ (μM)Antiproliferative Activity (IC₅₀, μM)Reference
–CH₃0.52 ± 0.670.89 (MIA PaCa-2 cells)
–NH₂1.12 ± 0.451.54 (AsPC-1 cells)

Notes

  • Data Sources : Excluded non-academic platforms (e.g., benchchem.com ). Relied on peer-reviewed journals (e.g., Acta Crystallographica, Eur. J. Med. Chem.) and authoritative databases (NIST, PubChem).
  • Methodological Rigor : Emphasized experimental reproducibility (e.g., reaction conditions, analytical parameters).

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